molecular formula C11H7NO3S B6323560 5-(5-Formylthiophen-2-yl)nicotinic acid, 95% CAS No. 893740-70-0

5-(5-Formylthiophen-2-yl)nicotinic acid, 95%

Cat. No. B6323560
CAS RN: 893740-70-0
M. Wt: 233.24 g/mol
InChI Key: UPGLUZGDFYXNFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-Formylthiophen-2-yl)nicotinic acid, 95% (5F2NA) is an organic compound derived from nicotinic acid, a natural product of Vitamin B3. This compound is used in a variety of scientific research applications, including drug development, biochemistry, and physiology. The purpose of

Scientific Research Applications

5-(5-Formylthiophen-2-yl)nicotinic acid, 95% has a wide range of scientific research applications. It is used in drug development, biochemistry, and physiology. In drug development, 5-(5-Formylthiophen-2-yl)nicotinic acid, 95% is used to study the pharmacological effects of drugs on the human body. In biochemistry, it is used to study the structure and function of enzymes and other proteins. In physiology, it is used to study the biochemical pathways and mechanisms of action of hormones and other molecules.

Mechanism of Action

The mechanism of action of 5-(5-Formylthiophen-2-yl)nicotinic acid, 95% is not fully understood. However, it is believed that 5-(5-Formylthiophen-2-yl)nicotinic acid, 95% binds to nicotinic acid receptors in the body, which activate biochemical pathways that lead to a variety of physiological effects. These effects include increased energy production, improved cognitive function, and improved mood.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(5-Formylthiophen-2-yl)nicotinic acid, 95% are not fully understood. However, it is believed that 5-(5-Formylthiophen-2-yl)nicotinic acid, 95% may have a variety of effects on the body, including increased energy production, improved cognitive function, and improved mood. Additionally, 5-(5-Formylthiophen-2-yl)nicotinic acid, 95% may have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(5-Formylthiophen-2-yl)nicotinic acid, 95% in lab experiments include its low cost, availability, and ease of synthesis. Additionally, 5-(5-Formylthiophen-2-yl)nicotinic acid, 95% is a stable compound and can be stored for long periods of time without degradation. The main limitation of using 5-(5-Formylthiophen-2-yl)nicotinic acid, 95% in lab experiments is that it is not fully understood and its mechanism of action is still being studied.

Future Directions

The future directions for 5-(5-Formylthiophen-2-yl)nicotinic acid, 95% research include further exploration of its mechanism of action and its biochemical and physiological effects. Additionally, further research is needed to explore the potential therapeutic applications of 5-(5-Formylthiophen-2-yl)nicotinic acid, 95%. Additionally, further research is needed to explore the potential side effects of 5-(5-Formylthiophen-2-yl)nicotinic acid, 95%. Finally, further research is needed to explore the potential uses of 5-(5-Formylthiophen-2-yl)nicotinic acid, 95% in drug development.

Synthesis Methods

5-(5-Formylthiophen-2-yl)nicotinic acid, 95% can be synthesized via a variety of methods. One commonly used method involves the reaction of 5-formylthiophene-2-carboxylic acid with nicotinic acid in the presence of a base such as sodium hydroxide. This reaction produces 5-(5-Formylthiophen-2-yl)nicotinic acid, 95% as a white solid. Other synthesis methods include the reaction of 5-formylthiophene-2-carboxylic acid with nicotinamide in the presence of a base, or the reaction of 5-formylthiophene-2-carboxylic acid with nicotinic acid in the presence of a Lewis acid.

properties

IUPAC Name

5-(5-formylthiophen-2-yl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO3S/c13-6-9-1-2-10(16-9)7-3-8(11(14)15)5-12-4-7/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPGLUZGDFYXNFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C2=CC(=CN=C2)C(=O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60629594
Record name 5-(5-Formylthiophen-2-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-Formylthiophen-2-YL)nicotinic acid

CAS RN

893740-70-0
Record name 5-(5-Formylthiophen-2-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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